![molecular formula C24H16FN3O2 B2592421 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901266-92-0](/img/structure/B2592421.png)
3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others1. However, the specific synthesis process for “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines can be influenced by the substituents attached to the parent structure1. However, the specific molecular structure of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.
Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions, depending on their structure and the conditions1. However, the specific chemical reactions of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines can vary greatly depending on their structure1. However, the specific physical and chemical properties of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
The synthesis of tricyclic heterocycles, including the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, demonstrates high affinity for benzodiazepine receptors, leading to the development of potent benzodiazepine antagonists. This showcases the compound's potential in creating therapeutic agents targeting the central nervous system (J. Francis et al., 1991). Additionally, the compound's derivatives exhibit significant antibacterial activities, underlining its potential in developing new antimicrobial agents (B. S. Holla et al., 2005).
Fluorophores and Light-Emitting Applications
Quinoline derivatives, including those related to 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, are recognized for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems due to their fluorescence properties. This highlights the compound's relevance in developing sensitive and selective fluorescent probes for DNA and other biological molecules (I. Aleksanyan & L. Hambardzumyan, 2013). Moreover, the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation in specific solvents underscores their potential in creating fluorescent sensors and light-emitting devices (Linping Mu et al., 2010).
Catalysis and Synthesis of Heterocycles
The compound's framework is also pivotal in catalysis, as demonstrated by rhodium-catalyzed oxidative coupling reactions of phenylazoles with internal alkynes. This process efficiently synthesizes complex heterocycles, including pyrazolo[1,5-a]quinolines, through regioselective cleavages of multiple C-H bonds, indicating its utility in organic synthesis and the development of novel catalytic processes (N. Umeda et al., 2011).
Optical and Electronic Properties
Research into pyrazoloquinolines' optical and electronic properties, including derivatives like 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, reveals their potential in creating organic light-emitting diodes (OLEDs). These compounds, due to their bright fluorescence and stability, are considered suitable for use in OLEDs, demonstrating their application in materials science and electronic device fabrication (Y. T. and et al., 2001).
Safety And Hazards
The safety and hazards of a compound depend on its structure and properties. However, the specific safety and hazards of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.
Direcciones Futuras
The study of pyrazoloquinolines is ongoing, and new compounds are being synthesized and studied for their properties and potential applications1. However, the specific future directions for the study of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.
I hope this information is helpful. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-14-2-8-17(9-3-14)28-24-18-10-21-22(30-13-29-21)11-20(18)26-12-19(24)23(27-28)15-4-6-16(25)7-5-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOSCUALIPVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

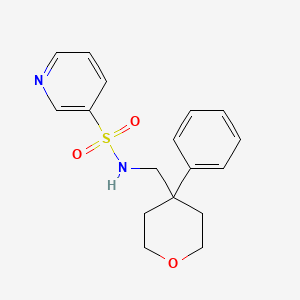
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)
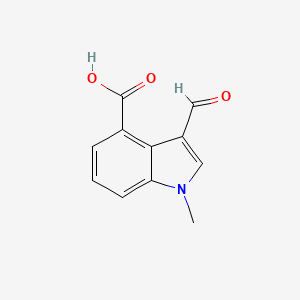
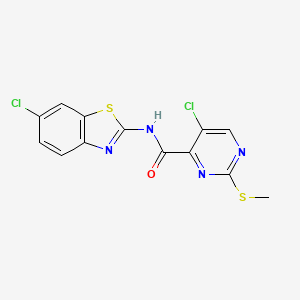
![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)
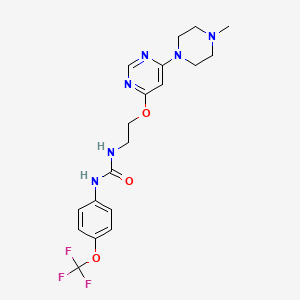
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
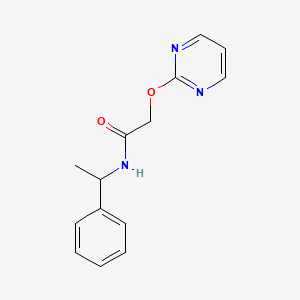
![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
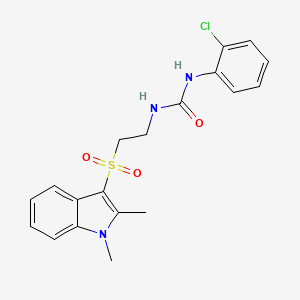
![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)